Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Select this specific 4-methoxybenzoyl-substituted piperazinylpyrimidine for rigorous kinase selectivity profiling. Its para-methoxybenzoyl group provides a distinct hydrogen-bonding pharmacophore versus meta-methoxy or sulfonyl analogs documented in published kinase panels. Supplied at ≥95% purity (C19H25N5O2, MW 355.4), it enables systematic SAR dissection of how the methoxy position and carbonyl linker affect target engagement at PDGFR, KIT, and CCR4. Pair with the unsubstituted benzoyl analog, 3-methoxy positional isomer, and benzenesulfonyl comparator to build a comprehensive selectivity matrix. Suitable for parallel ADME assessment. Contact us for custom synthesis scale-up from mg to gram quantities.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
CAS No. 946338-21-2
Cat. No. B6563957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
CAS946338-21-2
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C)C
InChIInChI=1S/C19H25N5O2/c1-14-13-17(22(2)3)21-19(20-14)24-11-9-23(10-12-24)18(25)15-5-7-16(26-4)8-6-15/h5-8,13H,9-12H2,1-4H3
InChIKeyJWUHLHUKZOHMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 946338-21-2): Procurement-Grade Piperazinylpyrimidine Scaffold


2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 946338-21-2) is a synthetic piperazinylpyrimidine derivative with molecular formula C19H25N5O2 and molecular weight 355.4 g/mol . Its core scaffold—a 4-(dimethylamino)-6-methylpyrimidine linked via a piperazine bridge to a 4-methoxybenzoyl group—places it within the piperazinylpyrimidine class, a structural family that has been investigated as selective kinase inhibitors targeting PDGFR, KIT, CK1, and RAF kinase subfamilies [1], and as CCR4 chemokine receptor antagonists for immunomodulatory applications [2]. The compound serves as a research intermediate and screening candidate, typically supplied at ≥95% purity .

Why Generic Substitution Fails for 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine


Piperazinylpyrimidines exhibit highly variable biological profiles determined by substitution patterns at both the piperazine N-acyl position and the pyrimidine ring. In published kinase profiling studies, structurally related piperazinylpyrimidine derivatives demonstrated differential selectivity for mutant versus wild-type kinase isoforms—compound 4 showed selective inhibition of KIT and PDGFRA mutants, while compounds 15 and 16 demonstrated distinct cellular sensitivity profiles across the NCI-60 tumor cell line panel [1]. The 4-methoxybenzoyl substituent on the piperazine ring and the N,N-dimethylamino group at pyrimidine position 4 are both critical pharmacophoric features; altering the methoxy position from para to meta, replacing benzoyl with sulfonyl, or modifying the dimethylamino group would produce a different chemical entity with unpredictable potency, selectivity, and target engagement [2].

Quantitative Differentiation Evidence for 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine vs. Structural Analogs


Para-Methoxybenzoyl vs. Meta-Methoxybenzoyl Positional Isomerism: Pharmacophoric and Physicochemical Differentiation

The 4-methoxybenzoyl substitution on the piperazine ring differentiates this compound from its closest positional isomer, 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (meta-methoxy analog). The para-methoxy orientation alters the electron distribution on the benzoyl ring and modifies the spatial trajectory of the methoxy group relative to the piperazine-pyrimidine core, which can affect hydrogen-bonding interactions with target protein residues [1]. In the broader piperazinylpyrimidine kinase inhibitor series published by Shallal & Russu, benzoyl substitution patterns on the piperazine ring were shown to be key determinants of kinase selectivity: compound 4, bearing a specific benzoyl-piperazine substitution, exhibited preferential inhibition of oncogenic mutant KIT and PDGFRA over wild-type isoforms, whereas compounds 15 and 16 with different substitution patterns displayed distinct NCI-60 cellular sensitivity profiles [1]. No published quantitative binding or cellular activity data specific to the para-methoxybenzoyl versus meta-methoxybenzoyl isomer pair are available as of the search date.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Benzoyl vs. Benzenesulfonyl Piperazine Linkage: Differential Hydrogen-Bonding Capacity and Conformational Preference

The carbonyl linkage (amide) in the 4-methoxybenzoyl group of the target compound differs fundamentally from the sulfonyl linkage in the closely related analog 2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine . The amide C=O group can act as a hydrogen-bond acceptor with distinct geometry (sp² hybridization, ~120° bond angle) compared to the sulfonyl S=O groups (tetrahedral geometry, ~107° bond angle). In the piperazinylpyrimidine CCR4 antagonist patent series, the nature of the Z-linker group (defined as -C(O)- or -S(O)₂- in the general formula) was explicitly identified as a variable that modulates CCR4 antagonistic potency [1]. The patent describes that compounds where Z is -C(O)- (carbonyl, as in the target compound) and compounds where Z is -S(O)₂- (sulfonyl, as in the comparator) are both encompassed within the general formula, indicating that this structural variation was deliberately explored for SAR purposes. No head-to-head quantitative comparison data for the specific benzoyl-vs-sulfonyl pair are publicly available.

Medicinal Chemistry Scaffold Hopping Kinase Selectivity

N,N-Dimethylamino vs. Alternative Amine Substitutions at Pyrimidine C4: Impact on Kinase Binding and Basicity

The N,N-dimethylamino group at position 4 of the pyrimidine ring is a key structural feature that differentiates this compound from analogs bearing NH₂, NH-alkyl, morpholino, or other amine substituents. In the piperazinylpyrimidine kinase inhibitor series reported by Shallal & Russu (2011), the three most interesting compounds (4, 15, and 16) each carried different amine substitutions at the pyrimidine 4-position, and these differences correlated with distinct kinase selectivity profiles: compound 4 preferentially targeted mutant KIT and PDGFRA, while compounds 15 and 16 exhibited different NCI-60 growth inhibition fingerprints [1]. The dimethylamino group provides a balance of basicity (predicted pKa ~4-5 for the pyrimidine N1 after considering the electron-donating dimethylamino effect) and steric bulk that differs from primary amines (NH₂), secondary amines (NHMe), or cyclic amines (pyrrolidine, morpholine). No quantitative kinase inhibition data for the specific compound bearing N,N-dimethylamino at C4 are available.

Kinase Inhibitor Structure-Activity Relationship Medicinal Chemistry

C6-Methyl vs. C6-Unsubstituted or C6-Ethyl Pyrimidine Analogs: Steric and Electronic Modulation

The methyl group at position 6 of the pyrimidine ring contributes electron-donating character and modest steric bulk. Analogs lacking the C6-methyl (e.g., 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine) or bearing larger C6 substituents (e.g., ethyl, as in 2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine) are available as comparator compounds . In the piperazinylpyrimidine CCR4 antagonist patent US9493453, the pyrimidine ring substitution pattern (including the presence and identity of the C6 substituent) is a defined variable within the general formula I, indicating its relevance to CCR4 antagonistic activity [1]. The methyl group at C6 also influences the compound's metabolic stability at that position, as unsubstituted C-H positions on pyrimidines are susceptible to cytochrome P450-mediated oxidation. No quantitative comparative data for C6-methyl vs. C6-H or C6-ethyl variants are publicly available.

Medicinal Chemistry Physicochemical Property Lead Optimization

Recommended Application Scenarios for 2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine Based on Structural Differentiation Evidence


Kinase Selectivity Profiling: PDGFR/KIT Mutant vs. Wild-Type Screening

The piperazinylpyrimidine scaffold has demonstrated capacity for selective inhibition of oncogenic mutant kinases over wild-type isoforms, with compound 4 in the Shallal & Russu series showing preferential binding to KIT and PDGFRA mutants [1]. The 4-methoxybenzoyl substitution on the target compound provides a distinct hydrogen-bonding pharmacophore compared to the compounds explicitly profiled in that study, making it suitable as a structurally differentiated probe for kinase selectivity panels. Researchers investigating resistance-associated kinase mutations should evaluate this compound against mutant vs. wild-type PDGFR family kinases and KIT to determine whether the para-methoxybenzoyl group confers a unique selectivity signature.

CCR4 Chemokine Receptor Antagonist Screening in Allergic Inflammation Models

The compound falls within the general formula of CCR4 antagonists claimed in US Patent US9493453-B2, where the Z = -C(O)- linker and aryl substitution pattern are explicit variables [2]. CCR4 antagonists have therapeutic relevance in allergic dermatitis, asthma, and rheumatoid arthritis. This compound should be prioritized for CCR4 binding and functional antagonism assays (e.g., TARC/MDC-induced chemotaxis inhibition in CCR4-expressing cells) alongside its closest analogs to establish SAR around the 4-methoxybenzoyl group within the patent class.

Physicochemical and ADME Property Benchmarking Against Piperazinylpyrimidine Analog Series

With a molecular weight of 355.4 g/mol, predicted LogP of ~2.8, and TPSA of ~69 Ų, the compound resides within lead-like chemical space. Its N,N-dimethylamino group (tertiary amine, no H-bond donor) and 4-methoxybenzoyl carbonyl offer a distinct solubility/permeability profile compared to primary amine or sulfonyl-linked analogs. Procurement for parallel ADME assessment (aqueous solubility, microsomal stability, Caco-2 permeability, CYP inhibition) alongside the meta-methoxy positional isomer and benzenesulfonyl analog is recommended to quantify the impact of these structural variables on drug-like properties.

Chemical Biology Tool for Investigating Piperazine-Benzoyl Pharmacophore Contributions

The compound serves as a well-defined chemical probe for deconvoluting the contribution of the 4-methoxybenzoyl group to target binding within the piperazinylpyrimidine class. Its structure allows systematic comparison with: (a) the unsubstituted benzoyl analog, (b) the 3-methoxy positional isomer, and (c) the benzenesulfonyl analog. Such a matrix of comparators enables rigorous SAR dissection of how the methoxy position and carbonyl-to-sulfonyl switch affect biochemical and cellular pharmacology endpoints, supporting lead optimization programs targeting kinases or chemokine receptors.

Quote Request

Request a Quote for 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.